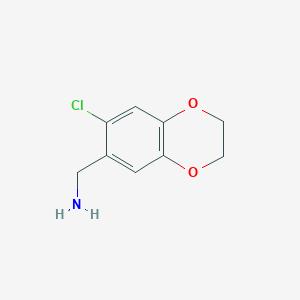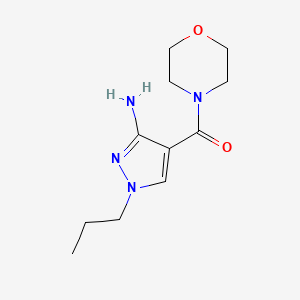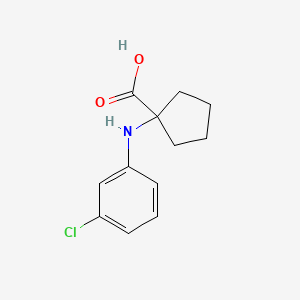![molecular formula C14H14N4O B11736483 2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11736483.png)
2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxyphenyl group, and a propanedinitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involves multiple steps. One common method includes the reaction of o-hydroxyacetophenone with 4-dimethylaminobenzaldehyde using piperidine as a catalyst . The resulting chalcone undergoes cyclization using hydrogen peroxide to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its pharmacological effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microorganisms, resulting in its antifungal and antibacterial properties .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(Dimethylamino)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one
- (2E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one
Uniqueness
2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H14N4O |
|---|---|
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
2-[1-(dimethylamino)-3-(4-hydroxyanilino)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H14N4O/c1-18(2)14(11(9-15)10-16)7-8-17-12-3-5-13(19)6-4-12/h3-8,17,19H,1-2H3 |
Clave InChI |
IZUOBSYLVUVGAG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736401.png)
![(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736406.png)
amine](/img/structure/B11736411.png)


![N-[(2,3-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736431.png)

![(3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736444.png)
![{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11736452.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736462.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736467.png)
amine](/img/structure/B11736473.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736493.png)
![benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736499.png)
